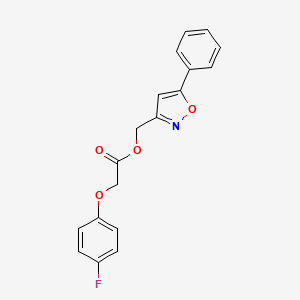

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate is a complex organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenyl group attached to the oxazole ring and a fluorophenoxy group attached to the acetate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate typically involves a multi-step process. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the oxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity . The phenyl group can be introduced through a Friedel-Crafts acylation reaction, while the fluorophenoxyacetate moiety can be synthesized via esterification of 4-fluorophenol with chloroacetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The molecular pathways involved include the inhibition of signal transduction pathways that are crucial for cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Aleglitazar: An antidiabetic drug containing an oxazole moiety.

Ditazole: A platelet aggregation inhibitor with an oxazole structure.

Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.

Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate is unique due to its combination of a phenyl group and a fluorophenoxyacetate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 2-(4-fluorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide

- Molecular Formula : C18H15FN2O3

- Molecular Weight : 326.327 g/mol

This compound features a phenyl ring and an oxazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related oxazole derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These findings suggest that the compound may possess potent antibacterial and antifungal properties, making it a candidate for further investigation in treating infections caused by resistant strains .

Anticancer Activity

The potential anticancer effects of oxazole derivatives have also been explored. In vitro studies indicate that these compounds can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

A study demonstrated that a related oxazole compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against several cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.9 |

| HeLa (cervical cancer) | 3.2 |

| A549 (lung cancer) | 6.9 |

These results indicate that the compound could serve as a lead structure for developing new anticancer agents .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit diacylglycerol acyltransferase enzymes involved in lipid metabolism, which is crucial in various metabolic disorders .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various substituted oxazoles against clinical isolates of pathogens. The results showed that certain modifications to the oxazole ring enhanced antimicrobial potency significantly.

- Case Study on Anticancer Potential : In another investigation, a series of oxazole derivatives were tested against multiple cancer cell lines, revealing that specific substitutions led to improved cytotoxic effects compared to standard chemotherapeutics.

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO4/c19-14-6-8-16(9-7-14)22-12-18(21)23-11-15-10-17(24-20-15)13-4-2-1-3-5-13/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIWGCKAPUATRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.